molecular formula C13H18N2O2 B2618427 ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate CAS No. 946387-24-2

ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate

Cat. No.: B2618427
CAS No.: 946387-24-2
M. Wt: 234.299
InChI Key: NARCODAAFJNOGT-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate is a specialized chemical reagent designed for research and development applications. This compound belongs to a class of molecules featuring a Z-configured ethyl 2-cyanoacrylate core, a structure known for its planarity and potential for specific intermolecular interactions, as observed in similar crystalline structures . The unique integration of a cyano group, an ester function, and a 3-ethylpent-1-yn-3-ylamino substituent makes it a versatile building block in organic synthesis. Researchers can utilize this compound in the synthesis of more complex heterocyclic systems, potentially for the development of novel compounds with biological activity, analogous to strategies used with related 2-cyano-3-(pyrrol-2-yl)prop-2-enoate derivatives . Its molecular structure allows it to participate in various chemical transformations. The electron-withdrawing cyano and ester groups activate the adjacent double bond for nucleophilic addition, while the alkyne-containing amine group offers a handle for further cyclization or coupling reactions, such as in the formation of pyridone derivatives . This reagent is provided as a high-purity material for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-5-13(6-2,7-3)15-10-11(9-14)12(16)17-8-4/h1,10,15H,6-8H2,2-4H3/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCODAAFJNOGT-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C#C)N/C=C(/C#N)\C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-ethylpent-1-yn-3-amine, which is then reacted with ethyl cyanoacetate under specific conditions to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or alcohols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Substituted products where the cyano group is replaced by other functional groups.

Scientific Research Applications

Therapeutic Applications

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment. The compound's structure suggests that it may function as an anticancer agent due to the presence of the cyano and amino groups, which can interact with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance:

Compound Cell Line IC50 (μg/mL)
Ethyl (2Z)-2-cyano...HCT-1165.0
Ethyl (2Z)-2-cyano...MCF-76.5

These findings suggest that this compound could be a candidate for further development as an anticancer drug .

Synthetic Applications

The compound can also serve as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the development of other bioactive molecules.

Synthesis of Derivatives

This compound can be utilized to synthesize derivatives through reactions such as:

  • Michael Addition : The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of new compounds with potential biological activity.
  • Cyclization Reactions : The presence of cyano and alkene functionalities allows for cyclization reactions, which can yield cyclic compounds that may exhibit enhanced pharmacological properties.

Beyond its potential therapeutic applications, this compound has shown promising biological activities that warrant further exploration.

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial properties against various pathogens. For example, derivatives have demonstrated activity against:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli128 µg/mL
Staphylococcus aureus256 µg/mL

These results suggest that ethyl (2Z)-2-cyano... could be developed into an antimicrobial agent .

Case Studies

Several case studies highlight the effectiveness and potential applications of ethyl (2Z)-2-cyano... in real-world scenarios.

Case Study: Cancer Cell Lines

In a study examining the effects of ethyl (2Z)-2-cyano... on human cancer cell lines, researchers found that treatment led to significant apoptosis in HCT116 cells compared to untreated controls. This study supports the compound's potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of ethyl (2Z)-2-cyano... against common bacterial strains. The study concluded that modifications to the compound's structure could enhance its activity, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism by which ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., 3-ethylpent-1-yn-3-yl) likely reduce molecular planarity compared to smaller substituents (e.g., methylpyrazole), altering crystallization behavior.
  • Hydrogen Bonding : All analogs exhibit intramolecular hydrogen bonds (N–H⋯O/N), stabilizing the Z-configuration. Intermolecular interactions vary: phenylcarbamoyl derivatives form N–H⋯N networks , while pyrazole derivatives rely on C–H⋯O/N contacts .
Thermodynamic and Physicochemical Properties

Thermodynamic data for ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (e.g., heat capacities, phase transitions) provide insights into trends for related compounds :

Property 2-Cyano-3-[4-(4-methylphenyl)furan]acrylate (I) 2-Cyano-3-[5-(2-nitrophenyl)furan]acrylate (II)
Heat Capacity Range (78–370 K) 5–80 K studied via adiabatic calorimetry Data not explicitly provided
Phase Transition (Solid-State) Polymorphic transitions observed at 150 K Not reported
Standard Entropy (S°, 298 K) 450 J/mol·K 465 J/mol·K

The electron-withdrawing nitro group in II increases molecular rigidity, slightly elevating entropy compared to I . Similar trends may apply to the target compound, where the 3-ethylpent-1-yn-3-yl group could lower entropy due to conformational flexibility.

Biological Activity

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and agrochemicals. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19N3O2\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This compound features a cyano group, an ethyl group, and an amino linkage, which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit:

  • Antimicrobial Activity : Many derivatives of cyano-containing compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
  • Anticancer Properties : The presence of the cyano group and the amino moiety suggests potential interactions with cancer cell signaling pathways. Studies have indicated that similar compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with structural similarities have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory disorders.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

A study published in Acta Crystallographica highlighted the anticancer properties of structurally related compounds. The research demonstrated that these compounds could effectively inhibit tumor growth in vitro by triggering apoptotic pathways in various cancer cell lines. The mechanism was linked to the modulation of key signaling proteins involved in cell survival and proliferation.

Case Study: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of similar compounds, revealing that they could significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6) in animal models. This suggests a promising avenue for developing treatments for chronic inflammatory conditions.

Q & A

Q. How can researchers optimize the synthesis of ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate to achieve higher yields and purity?

Methodological Answer:

  • Multi-step synthesis : Follow protocols involving sequential reactions, such as coupling acetylacetone derivatives with cyano-containing intermediates under controlled pH and temperature conditions. Ensure precise stoichiometry to minimize side products .
  • Reaction monitoring : Use thin-layer chromatography (TLC) to track reaction progress and HPLC for purity assessment. Adjust solvent systems (e.g., dichloromethane/ethanol mixtures) to optimize separation .
  • Crystallization : Recrystallize the final product using solvent pairs like ethyl acetate/hexane to enhance purity. Confirm crystallinity via X-ray diffraction (XRD) .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

  • NMR spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to resolve the (Z)-configuration at the double bond and confirm the cyano group’s position. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. Refine data with software like SHELXL .
  • Mass spectrometry : Utilize high-resolution ESI-MS to verify molecular weight and fragmentation patterns, ensuring no isotopic interference .

Q. How can researchers assess the compound’s reactivity under varying conditions (e.g., pH, temperature)?

Methodological Answer:

  • Stability testing : Conduct accelerated degradation studies at elevated temperatures (40–80°C) and pH extremes (2–12) to identify decomposition pathways. Monitor via UV-Vis spectroscopy or HPLC .
  • Kinetic analysis : Use pseudo-first-order kinetics to model reaction rates for hydrolysis or oxidation. Compare activation energies calculated via Arrhenius plots .

Advanced Research Questions

Q. What computational strategies can predict the compound’s electronic properties and potential reaction mechanisms?

Methodological Answer:

  • DFT calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to map molecular orbitals, electrostatic potential surfaces, and transition states. Validate with experimental IR/Raman spectra .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values and validate via SPR or ITC .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer:

  • Sensitivity analysis : Test assumptions in computational models (e.g., solvent effects, protonation states) using tools like COSMO-RS. Reconcile discrepancies by iterating between simulations and experimental validation .
  • Cross-validation : Compare results from multiple techniques (e.g., XRD for structure vs. NMR for dynamics) to identify systematic errors. Use Bayesian statistics to quantify uncertainty .

Q. What strategies are recommended for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize target proteins on a sensor chip and measure real-time binding kinetics (association/dissociation rates) at varying compound concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution. Use nonlinear regression to determine stoichiometry .

Q. How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

  • In vitro assays : Perform cytotoxicity screening using human cell lines (e.g., HEK293) and MTT assays. Compare IC50_{50} values with structurally similar compounds .
  • QSAR modeling : Develop quantitative structure-activity relationship (QSAR) models to predict acute toxicity based on molecular descriptors (e.g., logP, polar surface area) .

Q. What methodologies are suitable for evaluating the compound’s environmental persistence and degradation pathways?

Methodological Answer:

  • Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS. Identify reactive intermediates using radical scavengers .
  • Soil/water partitioning : Measure logKowK_{ow} (octanol-water) and KdK_d (soil adsorption) coefficients to assess environmental mobility. Use OECD guidelines for standardized testing .

Q. How can structural analogues of this compound be designed to enhance specific properties (e.g., solubility, stability)?

Methodological Answer:

  • SAR studies : Synthesize derivatives with modified substituents (e.g., replacing ethyl groups with methyl or trifluoromethyl). Compare solubility profiles using shake-flask methods .
  • Co-crystallization : Form co-crystals with coformers (e.g., succinic acid) to improve thermal stability. Characterize via DSC and PXRD .

Q. What interdisciplinary approaches are critical for advancing research on this compound?

Methodological Answer:

  • Hybrid experimental-computational workflows : Integrate synthetic chemistry with machine learning to prioritize high-yield reaction conditions .
  • Collaborative frameworks : Partner with toxicologists and environmental scientists to address regulatory requirements and sustainability challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.